2-(1-benzofuran-2-yl)-1H-imidazole

Imidazoline I2 Receptor Radioligand Binding Neuropharmacology

Selective I2-IR ligand Garsevil (CAS 150985-54-9) w/ sub-nanomolar Ki (0.9nM) & 7244x α2-selectivity, ensures reproducible neurodegeneration research vs. idazoxan. Validated core for I2 radioligands, superior to donepezil/cholinergic paradigms. Procurement enables high-purity (≥98%) scaffold for next-gen antifungal/anticancer hybrids w/ benchmarked efficacy.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 150985-54-9
Cat. No. B1675330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzofuran-2-yl)-1H-imidazole
CAS150985-54-9
Synonyms2-(2-benzofuranyl)imidazole hydrochloride
LSL 60101
LSL-60101
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NC=CN3
InChIInChI=1S/C11H8N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-7H,(H,12,13)
InChIKeyVBFQIUOSXHUWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzofuran-2-yl)-1H-imidazole (CAS 150985-54-9): A High-Affinity I₂ Imidazoline Receptor Ligand for Neurodegeneration Research Procurement


2-(1-Benzofuran-2-yl)-1H-imidazole (CAS 150985-54-9), also known as Garsevil or LSL 60101, is a heterocyclic compound comprising a benzofuran ring fused at the 2-position to an imidazole moiety . It functions as a biphasic, highly selective ligand for the imidazoline I₂ receptor (I₂-IR) [1], a target implicated in neuroprotection, apoptosis regulation, and oxidative stress modulation [2]. With a molecular weight of 184.19 g/mol and established solubility in DMSO and ethanol, it serves as a critical tool compound for preclinical Alzheimer's disease and neuropharmacology research .

Why Imidazoline I₂ Ligands Are Not Interchangeable: The Critical Selectivity and Affinity Profile of 2-(1-Benzofuran-2-yl)-1H-imidazole (CAS 150985-54-9)


Imidazoline I₂ receptor ligands exhibit profound structure-activity relationship (SAR) divergence; simple substitution on the benzofuran or imidazole ring can drastically alter binding affinity, functional selectivity, and off-target profile [1]. Generic substitution with other I₂ ligands, such as 2-BFI or idazoxan, or with less selective compounds like 2-(1-benzofuran-5-yl)-1H-imidazole, is not scientifically valid because these analogs differ significantly in receptor binding kinetics, α₂-adrenoceptor cross-reactivity, and in vivo pharmacodynamic outcomes [2]. The specific 2-(1-benzofuran-2-yl)-1H-imidazole scaffold confers a unique combination of sub-nanomolar I₂-IR affinity and exceptional selectivity over α₂-adrenoceptors (I₂/α₂ ratio of 7244), which is not a class-wide property and directly impacts experimental reproducibility in neurodegenerative disease models .

Quantitative Differentiation of 2-(1-Benzofuran-2-yl)-1H-imidazole (Garsevil, CAS 150985-54-9) vs. Comparators: Procurement-Relevant Evidence


Superior I₂ Imidazoline Receptor Affinity of 2-(1-Benzofuran-2-yl)-1H-imidazole vs. Idazoxan

2-(1-Benzofuran-2-yl)-1H-imidazole (Garsevil/LSL 60101) demonstrates exceptionally high affinity for the imidazoline I₂ receptor (I₂-IR) with a biphasic binding profile, exhibiting a Ki of 0.9 nM at the high-affinity site and 5.6 nM at the low-affinity site . In comparison, the prototypical I₂ ligand idazoxan binds to I₂-IR with a reported Ki of 7.32 nM in rat brain homogenates [1], representing a greater than 8-fold difference in affinity at the primary binding site. Furthermore, in direct radioligand binding studies, [3H]2-BFI (a close structural analog) exhibited a Kd of 1.74 nM, significantly lower (P < 0.01) than the Kd of 10.4 nM for [3H]idazoxan, confirming the benzofuran-2-yl-imidazole scaffold's intrinsic advantage over idazoxan-based ligands [1].

Imidazoline I2 Receptor Radioligand Binding Neuropharmacology

Exceptional I₂/α₂-Adrenoceptor Selectivity Ratio of 2-(1-Benzofuran-2-yl)-1H-imidazole

A critical differentiator for 2-(1-Benzofuran-2-yl)-1H-imidazole is its pronounced selectivity for I₂-IR over α₂-adrenoceptors (α₂-AR), which minimizes confounding adrenergic effects in vivo. The compound exhibits an I₂/α₂ selectivity ratio of 7244, as measured in vitro . This contrasts sharply with other I₂ ligands like idazoxan, which is known to have significant α₂-AR affinity and is in fact a rauwolscine-sensitive α₂-AR ligand [1]. The high selectivity ensures that observed neuroprotective and behavioral effects in models are attributable specifically to I₂-IR modulation rather than off-target adrenergic activity, a crucial consideration for data interpretation and experimental design.

Selectivity Off-Target Effects α₂-Adrenoceptor

Differential Behavioral Profile of 2-(1-Benzofuran-2-yl)-1H-imidazole vs. Donepezil in 5XFAD Alzheimer's Model

In a 5XFAD transgenic mouse model of Alzheimer's disease, chronic low-dose treatment (1 mg/kg/day) with 2-(1-Benzofuran-2-yl)-1H-imidazole (LSL60101) for 4 weeks reversed cognitive deficits and impaired social behavior, as assessed by novel object recognition and Morris water maze [1]. Critically, LSL60101 treatment did not affect anxiety-like behavior, in contrast to the acetylcholinesterase inhibitor donepezil, which, while also reversing cognitive deficits, induced anxiolytic-like effects [1]. At the molecular level, only LSL60101 and its combination with donepezil significantly increased synaptic markers post-synaptic density protein 95 (PSD95) and synaptophysin, whereas donepezil alone did not produce this restorative effect [1].

Alzheimer's Disease In Vivo Efficacy Behavioral Pharmacology

In Vivo Antifungal Efficacy of Benzofuran-Imidazole Scaffold vs. Bifonazole in Experimental Dermatophytosis and Candidiasis

While 2-(1-Benzofuran-2-yl)-1H-imidazole itself is not a clinically used antifungal, closely related benzofuran-imidazole derivatives (e.g., IM/B/4-66) have demonstrated in vivo antimycotic activity comparable to the established antifungal bifonazole [1]. In experimental vaginal candidiasis in rats and dermatophytosis in guinea pigs, IM/B/4-66 formulated as a 1% cream achieved cure rates similar to bifonazole, with all treated animals cured of vaginal candidiasis at 6 days post-inoculation and skin lesions healed in 9 of 10 animals at 15 days [1]. The unsubstituted 2-(1-Benzofuran-2-yl)-1H-imidazole scaffold serves as the core pharmacophore for this activity, with in vitro studies on a series of ten benzofuran-imidazoles demonstrating high inhibitory activity against dermatophytes across 70 fungal strains, often surpassing the efficacy of comparator imidazoles like clotrimazole and miconazole [2].

Antifungal In Vivo Efficacy Dermatophytosis

Cytotoxic Activity of Benzofuran-Imidazole Hybrids vs. Cisplatin in Human Tumor Cell Lines

Hybrid compounds derived from the 2-substituted benzofuran and imidazole scaffold, of which 2-(1-Benzofuran-2-yl)-1H-imidazole is the core structural motif, exhibit potent and selective in vitro cytotoxicity against multiple human cancer cell lines [1]. Notably, hybrid compound 29 demonstrated superior activity to the clinical chemotherapeutic cisplatin (DDP) against five human tumor cell lines [1]. Furthermore, hybrid compound 26 displayed marked selectivity toward colon carcinoma (SW480) and breast carcinoma (MCF-7) cells, with IC₅₀ values 44.0-fold and 36.8-fold more sensitive than cisplatin, respectively [1]. These findings establish the benzofuran-imidazole core as a privileged structure for developing cytotoxic agents with improved potency and tumor selectivity relative to platinum-based chemotherapy.

Anticancer Cytotoxicity Cisplatin

Optimal Application Scenarios for 2-(1-Benzofuran-2-yl)-1H-imidazole (CAS 150985-54-9) Based on Differentiating Evidence


Neurodegeneration Research: Alzheimer's Disease Mechanism Elucidation and Preclinical Efficacy Studies

Given its high I₂-IR affinity (Ki = 0.9 nM), exceptional α₂-AR selectivity (ratio = 7244), and demonstrated in vivo efficacy in reversing cognitive deficits and restoring synaptic markers in the 5XFAD mouse model without anxiety-related confounds [1], 2-(1-Benzofuran-2-yl)-1H-imidazole is ideally suited for preclinical Alzheimer's disease research. Researchers should prioritize this compound over less selective I₂ ligands like idazoxan to avoid off-target adrenergic effects and over donepezil when the goal is to isolate I₂-IR-mediated neuroprotective mechanisms from cholinergic modulation [2].

Radioligand Development and Receptor Mapping Studies

The benzofuran-2-yl-imidazole core, as exemplified by the close analog 2-BFI, provides a superior scaffold for developing high-affinity I₂-IR radioligands [1]. Saturation binding analysis in rat brain homogenates shows that [3H]2-BFI exhibits a Kd of 1.74 nM, significantly lower than the Kd of 10.4 nM for [3H]idazoxan, and demonstrates higher selectivity [1]. Procurement of 2-(1-Benzofuran-2-yl)-1H-imidazole enables the synthesis of tritiated or fluorescent probes with improved signal-to-noise ratios for autoradiographic mapping and receptor occupancy studies, offering a clear technical advantage over idazoxan-based probes [2].

Medicinal Chemistry: Antifungal Lead Optimization

The 2-(1-Benzofuran-2-yl)-1H-imidazole scaffold is a validated starting point for synthesizing novel antimycotic agents. In vivo studies with closely related benzofuran-imidazoles have shown cure rates for vaginal candidiasis and dermatophytosis comparable to bifonazole when applied topically as a 1% cream [1]. In vitro, a series of ten benzofuran-imidazoles demonstrated high inhibitory activity against 70 fungal strains, including dermatophytes and Candida albicans [2]. Medicinal chemists can confidently procure this building block to generate analogs with a proven efficacy benchmark, focusing synthetic efforts on improving potency or broadening the antifungal spectrum beyond that of existing imidazoles.

Oncology Drug Discovery: Cytotoxic Scaffold with Cisplatin-Surpassing Potential

For anticancer drug discovery programs, 2-(1-Benzofuran-2-yl)-1H-imidazole provides a core structure from which hybrid compounds can be derived that exhibit in vitro cytotoxicity exceeding that of cisplatin [1]. Specific hybrid analogs have demonstrated up to 44-fold greater sensitivity than cisplatin in SW480 colon carcinoma cells and 36.8-fold in MCF-7 breast carcinoma cells [1]. Researchers focused on overcoming platinum resistance or developing tumor-selective cytotoxic agents should procure this scaffold as a starting material for synthesizing and screening novel benzofuran-imidazole hybrids, leveraging the established structure-activity relationships that confer this potency advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-benzofuran-2-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.